1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine
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Overview
Description
1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is a complex organic compound that features a piperidine ring fused with a pyrrolopyridine moiety. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrrolopyridine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents like toluene or dichloromethane, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
p-toluenesulfonic acid, palladium on carbon.Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: Another piperidine derivative used in organic synthesis.
N-Boc-4-oxo-L-proline methyl ester: A related compound with a similar Boc-protected structure.
Uniqueness
1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-12-11-14-15(5-8-19-16(14)22)21(12)13-6-9-20(10-7-13)17(23)24-18(2,3)4/h11,13H,5-10H2,1-4H3,(H,19,22) |
InChI Key |
BZEYFKMQMKVNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCNC2=O |
Origin of Product |
United States |
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